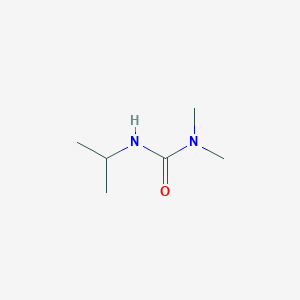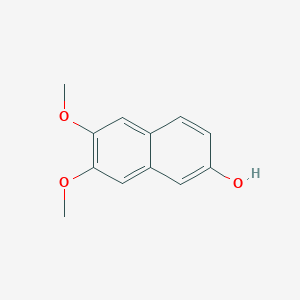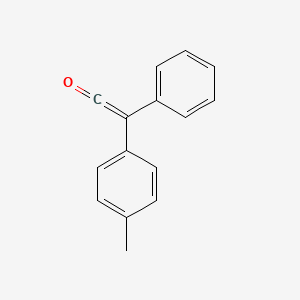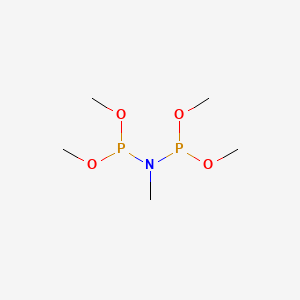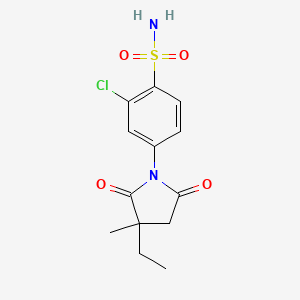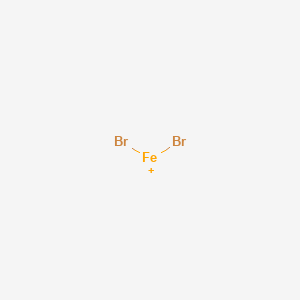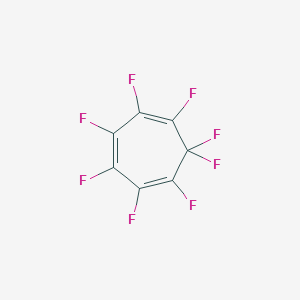
1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the cycloheptatriene family, where multiple hydrogen atoms are replaced by fluorine atoms, resulting in significant changes in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene typically involves the fluorination of cycloheptatriene derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under controlled temperatures.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially or fully hydrogenated cycloheptatriene derivatives.
Substitution: Fluorine-substituted cycloheptatriene derivatives with hydroxyl or amino groups.
Scientific Research Applications
1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its role in imaging techniques, such as positron emission tomography (PET), where fluorinated compounds are used as tracers.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets and pathways. The high electronegativity of fluorine atoms influences the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, altering their function and leading to specific physiological effects.
Comparison with Similar Compounds
1,2,3,4,5,6,7-Heptafluorocyclohepta-1,3,5-triene: Similar structure but with one less fluorine atom, resulting in different reactivity and applications.
1,2,3,4,5,6,7,7-Nonafluorocyclohepta-1,3,5-triene: Contains one additional fluorine atom, leading to further changes in chemical behavior.
Uniqueness: 1,2,3,4,5,6,7,7-Octafluorocyclohepta-1,3,5-triene is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
38127-00-3 |
|---|---|
Molecular Formula |
C7F8 |
Molecular Weight |
236.06 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7-octafluorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7F8/c8-1-2(9)4(11)6(13)7(14,15)5(12)3(1)10 |
InChI Key |
LRUSRUZKYAWVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(C(=C1F)F)(F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


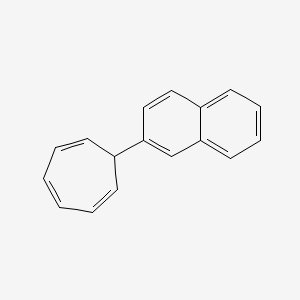
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
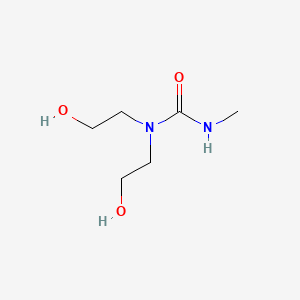
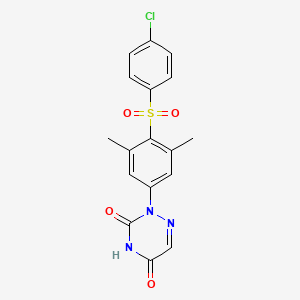
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
